molecular formula C12H13FN2O B1422642 2-Cyclohexen-1-one, 3-[2-(4-fluorophenyl)hydrazinyl]- CAS No. 907211-93-2

2-Cyclohexen-1-one, 3-[2-(4-fluorophenyl)hydrazinyl]-

Cat. No.: B1422642
CAS No.: 907211-93-2
M. Wt: 220.24 g/mol
InChI Key: DBIDYTWLMPGVFR-UHFFFAOYSA-N
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Description

2-Cyclohexen-1-one, 3-[2-(4-fluorophenyl)hydrazinyl]- is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and environmental applications. This compound is characterized by its molecular formula C12H13FN2O and a molecular weight of 220.24 g/mol.

Preparation Methods

The synthesis of 2-Cyclohexen-1-one, 3-[2-(4-fluorophenyl)hydrazinyl]- typically involves the reaction of 2-Cyclohexen-1-one with 4-fluorophenylhydrazine under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

2-Cyclohexen-1-one, 3-[2-(4-fluorophenyl)hydrazinyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into more reduced forms.

    Substitution: It can undergo substitution reactions where the hydrazinyl group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Cyclohexen-1-one, 3-[2-(4-fluorophenyl)hydrazinyl]- has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 2-Cyclohexen-1-one, 3-[2-(4-fluorophenyl)hydrazinyl]- exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it can act as an electrophile, reacting with nucleophiles in biological systems. The pathways involved may include enzyme-catalyzed reactions and interactions with cellular components .

Comparison with Similar Compounds

2-Cyclohexen-1-one, 3-[2-(4-fluorophenyl)hydrazinyl]- can be compared with similar compounds such as:

  • 1-Cyclohexen-3-one
  • 2-Cyclohexenone
  • 3-Oxocyclohexene
  • Cyclohexen-3-one
  • Cyclohexenone

These compounds share structural similarities but differ in their specific functional groups and reactivity. The presence of the 4-fluorophenylhydrazinyl group in 2-Cyclohexen-1-one, 3-[2-(4-fluorophenyl)hydrazinyl]- imparts unique properties that distinguish it from these related compounds .

Properties

IUPAC Name

3-[2-(4-fluorophenyl)hydrazinyl]cyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O/c13-9-4-6-10(7-5-9)14-15-11-2-1-3-12(16)8-11/h4-8,14-15H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBIDYTWLMPGVFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC(=O)C1)NNC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was prepared by a modification of a published procedure (Brueckner R. et al., European Patent EP 1 424 337 A1 (2004)). To a stirred solution of cyclohexane-1,3-dione (10 g, 0.089 mol) in ethanol (50 mL) and water (150 mL) was added portionwise under nitrogen over 15 minutes 4-fluorophenyl hydrazine hydrochloride (14.5 g, 0.089 mol). After 10 minutes 120 mL of 3:1 (v/v) water/ethanol was added in three portions. Solid sodium acetate (7.2 g) was then added portionwise over 45 minutes. The mixture was stirred for another 30 minutes at room temperature. The brown solid was collected, washed with 2×30 mL of 3:1 (v/v) water/ethanol and water, and dried in vacuo overnight to provide the title compound (16.48 g). MS (ES): [M+H]+ @m/z 221.1.
[Compound]
Name
337 A1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
14.5 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
water ethanol
Quantity
120 mL
Type
reactant
Reaction Step Three
Quantity
7.2 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyclohexen-1-one, 3-[2-(4-fluorophenyl)hydrazinyl]-
Reactant of Route 2
Reactant of Route 2
2-Cyclohexen-1-one, 3-[2-(4-fluorophenyl)hydrazinyl]-

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